molecular formula C21H17ClF2N4O3 B12159550 methyl 2-chloro-5-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-chloro-5-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12159550
M. Wt: 446.8 g/mol
InChI Key: ZNVIFLFVSKVDCD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with a fascinating structure. Let’s break it down:

    Methyl Ester: The methyl ester group (CH₃COO-) is attached to the benzoate ring, providing stability and influencing its reactivity.

    Imidazo[4,5-c]pyridine: This fused heterocyclic system contributes to the compound’s unique properties.

    Chlorine Substitution: The chlorine atom at position 2 enhances its pharmacological activity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction: Start with 2-chlorobenzoic acid and react it with 2,3-difluoroaniline to form the intermediate amide.

    Esterification: Convert the amide to the methyl ester using methanol and a suitable acid catalyst.

Industrial Production::
  • Large-scale production typically involves continuous flow processes or batch reactions.
  • Precise reaction conditions (temperature, pressure, and solvent) are optimized for yield and purity.

Chemical Reactions Analysis

Reactions::

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group to an alcohol is feasible.

    Oxidation: Oxidation of the methyl group to a carboxylic acid is possible.

Common Reagents::

    Sodium Hydroxide (NaOH): Used for ester hydrolysis.

    Hydrogenation Catalysts: For reduction reactions.

    Oxidizing Agents: To convert the methyl group to a carboxylic acid.

Major Products::
  • Hydrolysis yields the corresponding benzoic acid.
  • Reduction produces the alcohol derivative.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent.

    Biological Studies: Explore its interactions with cellular receptors and enzymes.

    Materials Science: Assess its use in organic electronics or sensors.

Mechanism of Action

    Molecular Targets: Likely interacts with specific protein receptors.

    Pathways: May modulate signaling pathways related to cell growth or inflammation.

Comparison with Similar Compounds

    Uniqueness: Its imidazo[4,5-c]pyridine scaffold sets it apart.

    Similar Compounds: Explore related indole derivatives, such as tryptophan and other indole-based drugs.

Properties

Molecular Formula

C21H17ClF2N4O3

Molecular Weight

446.8 g/mol

IUPAC Name

methyl 2-chloro-5-[[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H17ClF2N4O3/c1-31-20(29)13-9-11(5-6-14(13)22)27-21(30)28-8-7-16-18(26-10-25-16)19(28)12-3-2-4-15(23)17(12)24/h2-6,9-10,19H,7-8H2,1H3,(H,25,26)(H,27,30)

InChI Key

ZNVIFLFVSKVDCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)N2CCC3=C(C2C4=C(C(=CC=C4)F)F)N=CN3)Cl

Origin of Product

United States

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